ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step often involves the condensation of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Esterification: The carboxyl group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of high-performance materials, such as thermosetting resins and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(2-hydroxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Methyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Uniqueness
This compound is unique due to its specific ester and methoxy functional groups, which confer distinct reactivity and biological activity compared to its analogs. These functional groups influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-14(17)12-8-15-10-6-9(7-13(16)18-2)4-5-11(10)20-12/h4-6,12,15H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYMSQBFFUYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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